methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
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Overview
Description
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound of interest due to its unique chemical structure and diverse potential applications in various fields. This compound belongs to the class of benzothiazoles, a group of heterocyclic compounds known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves a multi-step process. One common approach starts with the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core. This intermediate is then further reacted with ethyl chloroacetate under basic conditions to introduce the ethoxy group. Subsequent steps involve the imination and esterification processes to yield the final product.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing yield and purity. Specific details on solvents, temperatures, and catalysts are optimized to ensure scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, certain functional groups may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminium hydride
Substitution: Halogenating agents like N-bromosuccinimide (NBS), sodium azide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Halogenated compounds
Scientific Research Applications
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has found numerous applications in scientific research, including:
Chemistry: As a reagent in organic synthesis for constructing complex molecular architectures.
Biology: In studying enzyme interactions, given its potential inhibitory effects on specific enzymes.
Medicine: Its potential pharmacological activities are being explored, including antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials, such as polymer additives, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to the active sites of enzymes, thus inhibiting their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The specific pathways and molecular targets vary depending on the biological context and the particular application.
Comparison with Similar Compounds
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can be compared with other benzothiazole derivatives:
2-aminothiophenol derivatives: Share a similar core structure but differ in their side chains and functional groups.
Ethoxy-substituted benzothiazoles: These compounds may exhibit similar physicochemical properties but vary in their biological activities based on the position and nature of the ethoxy group.
Iminobenzo[d]thiazol derivatives: These compounds differ primarily in the substituents attached to the thiazole ring, affecting their overall reactivity and application.
Properties
IUPAC Name |
methyl 2-(4-ethoxy-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.BrH/c1-3-17-8-5-4-6-9-11(8)14(12(13)18-9)7-10(15)16-2;/h4-6,13H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQTDDMDRDZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N)N2CC(=O)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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